4-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are widely used in medicinal chemistry due to their biological activity and versatility in synthesis
Preparation Methods
The synthesis of 4-(4-Bromo-2-methylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Another method involves the amination and cyclization of functionalized acyclic substrates .
Chemical Reactions Analysis
4-(4-Bromo-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromo group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Bromo-2-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
4-(4-Bromo-2-methylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
4-(4-Fluorophenyl)-5-methylpyrrolidin-2-one: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
Pyrrolidine-2,5-diones: These compounds have an additional carbonyl group, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-(4-bromo-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-4-9(12)2-3-10(7)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
InChI Key |
GBYLKMSOGXNJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2CC(=O)NC2 |
Origin of Product |
United States |
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